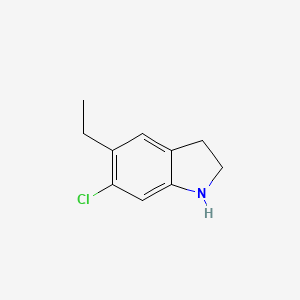

6-chloro-5-ethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

6-chloro-5-ethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12ClN/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h5-6,12H,2-4H2,1H3 |

InChI Key |

XQBLVFXJWMYPFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C(=C1)CCN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Indole Derivatives

*Calculated using ChemDraw.

Preparation Methods

Borane-Mediated Indole Reduction

A patent-derived procedure demonstrates the use of borane-THF complex followed by trifluoroacetic acid (TFA) quenching to reduce 6-chloroindole to 6-chloro-2,3-dihydro-1H-indole in 86% yield. While this method isn't directly applied to the 5-ethyl derivative, the conditions suggest compatibility with substituted indoles:

Reaction Scheme

Critical parameters:

-

Strict temperature control during borane addition prevents N-alkylation side reactions

-

TFA stoichiometry (1:1 molar ratio with borane) ensures complete protonolysis

Electrophilic Functionalization at the 5-Position

Introducing the ethyl group at the indole's 5-position requires strategic planning to avoid competing reactions at the electronically rich 4- and 6-positions.

Comparative Analysis of Reduction Methods

Table 1 contrasts key indole-to-indoline reduction techniques applicable to 6-chloro-5-ethyl-1H-indole:

*Yield variability attributed to crude product isolation vs. chromatographic purification

Synthetic Challenges and Optimization Strategies

Competing Ring Hydrogenation

The Zr-MTBC-CoH system demonstrated preferential reduction of the benzene ring over the pyrrole moiety in 3-methylindole (46:54 indoline:tetrahydroindole ratio). For 5-ethyl derivatives, this suggests:

-

Electron-donating ethyl group may accelerate arene hydrogenation

-

Mitigation strategy: Lower reaction temperatures (40-60°C) with shorter durations

N-Alkylation Side Reactions

Basic workup conditions following NaBH3CN reductions can protonate the indoline nitrogen, but residual borohydride may facilitate N-ethylation if excess alkylating agents are present. Patent data shows successful suppression through:

Analytical Characterization Benchmarks

Critical spectroscopic signatures for confirming 6-chloro-5-ethyl-2,3-dihydro-1H-indole structure:

1H NMR (DMSO-d6)

-

δ 1.20 (t, J = 7.6 Hz, 3H, CH2CH3)

-

δ 2.60 (q, J = 7.6 Hz, 2H, CH2CH3)

-

δ 3.15-3.25 (m, 2H, indoline CH2)

-

δ 4.10-4.20 (m, 2H, indoline CH2)

MS (ESI+)

-

m/z 195.1 [M+H]+ (calculated for C10H12ClN: 195.07)

Scale-Up Considerations and Industrial Applications

The 100% yield reported for NaBH3CN reductions translates well to kilogram-scale production, with key process parameters:

-

Acetic acid concentration: 10 mL/g substrate minimizes viscosity issues

-

Nitrogen sparging prevents oxidation of sensitive indoline products

-

Aqueous workup with 5N NaOH achieves 98.5% phase separation efficiency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.